cis-Vaccenoyl-CoA

Lipid Biochemistry Enzymology Plant Lipid Metabolism

Select cis-vaccenoyl-CoA (C18:1 Δ11-cis) when your acyltransferase, thioesterase, or β-oxidation assays demand a mono-unsaturated C18 acyl-CoA with intermediate enzyme reactivity. Unlike oleoyl-CoA (C18:1 Δ9-cis), cis-vaccenoyl-CoA occupies a unique position in the substrate-specificity hierarchy of 1-acyl-glycerol-3-phosphate acyltransferase—lower reactivity than oleoyl-CoA but higher than saturated C16/C18 species—preventing saturation-kinetics artifacts. It is also the optimal long-chain substrate for TesA thioesterase and a documented inhibitor of E. coli glycerol-3-phosphate dehydrogenase, making it essential for bacterial membrane-lipid homeostasis studies.

Molecular Formula C39H64N7O17P3S-4
Molecular Weight 1028.0 g/mol
Cat. No. B15547664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Vaccenoyl-CoA
Molecular FormulaC39H64N7O17P3S-4
Molecular Weight1028.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-10,26-28,32-34,38,49-50H,4-8,11-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b10-9-/t28-,32-,33-,34+,38-/m1/s1
InChIKeyHEJOXXLSCAQQGQ-SAIINBSPSA-J
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Vaccenoyl-CoA for Lipid Metabolism Research: Long-Chain Acyl-CoA Substrate with Distinct Enzymatic Selectivity


cis-Vaccenoyl-CoA (CAS 852101-47-4; C39H64N7O17P3S; MW 1028.0 Da) is a long-chain fatty acyl coenzyme A thioester derivative of cis-vaccenic acid (C18:1 Δ11-cis), belonging to the class of organic compounds known as long-chain fatty acyl-CoAs [1]. This compound serves as an activated acyl donor in multiple lipid biosynthetic pathways, including phosphatidate and phospholipid synthesis, and participates as a substrate in fatty acid β-oxidation and elongation reactions [2]. Unlike its saturated or trans-unsaturated structural analogs, cis-vaccenoyl-CoA exhibits distinct enzyme recognition patterns that directly influence experimental outcomes in lipid biochemistry, enzymology, and metabolic flux studies [3].

Why cis-Vaccenoyl-CoA Cannot Be Substituted with Oleoyl-CoA or Palmitoyl-CoA in Mechanistic Studies


Long-chain acyl-CoAs are not functionally interchangeable despite sharing the coenzyme A moiety. The length and degree of unsaturation of the fatty acyl chain dictate substrate recognition, binding affinity, and catalytic turnover by acyltransferases, thioesterases, and synthetases [1]. cis-Vaccenoyl-CoA (C18:1 Δ11-cis) occupies a distinct position in enzymatic specificity hierarchies compared to its closest analogs, including oleoyl-CoA (C18:1 Δ9-cis), palmitoyl-CoA (C16:0), and stearoyl-CoA (C18:0) [2]. For instance, in phospholipid biosynthesis, the 1-acyl-glycerol-3-phosphate acyltransferase from safflower exhibits a strict acyl-CoA specificity order: linoleoyl-CoA = oleoyl-CoA > palmitoleoyl-CoA > elaidoyl-CoA > cis-vaccenoyl-CoA > stearoyl-CoA = palmitoyl-CoA [3]. This differential utilization means that substituting cis-vaccenoyl-CoA with a more reactive analog like oleoyl-CoA will artificially inflate measured enzyme activity and distort metabolic flux data. The following quantitative evidence substantiates why precise compound selection is critical for reproducible and biologically relevant results.

cis-Vaccenoyl-CoA: Head-to-Head Quantitative Evidence for Scientific Procurement


cis-Vaccenoyl-CoA Exhibits Intermediate Acyltransferase Reactivity Between Oleoyl-CoA and Palmitoyl-CoA

In a direct comparative study of safflower 1-acyl-glycerol-3-phosphate acyltransferase, cis-vaccenoyl-CoA demonstrated intermediate reactivity within a defined specificity hierarchy. The relative order of specificity was quantitatively ranked, placing cis-vaccenoyl-CoA between elaidoyl-CoA (trans-18:1) and the saturated species stearoyl-CoA/palmitoyl-CoA [1].

Lipid Biochemistry Enzymology Plant Lipid Metabolism

Palmityl-cis-Vaccenyl Phosphatidylglycerol Species Shows Accelerated Turnover Compared to Other Molecular Species in E. coli

Analysis of phosphatidylglycerol molecular species turnover in E. coli revealed that the palmityl-cis-vaccenyl species (containing the cis-vaccenoyl moiety) was metabolized faster than other molecular species, including cis-vaccenyl-palmitoleyl, cis-vaccenyl-cis-vaccenyl, and palmityl-palmitoleyl species [1]. Disaturated species were comparatively stable.

Microbial Lipidomics Membrane Biophysics Metabolic Flux Analysis

cis-Vaccenoyl-CoA is a Preferred Substrate for E. coli Thioesterase TesA Alongside Palmitoyl-CoA

The E. coli thioesterase TesA (acyl-CoA thioesterase I) displays a defined chain-length specificity, acting on fatty acyl thioesters of greater than ten carbons. Among long-chain substrates, TesA exhibits its highest catalytic activity on palmitoyl-CoA and cis-vaccenoyl-CoA [1].

Enzyme Kinetics Thioesterase Assays CoA Metabolism

cis-Vaccenoyl-CoA Acts as an Inhibitor of Glycerol-3-Phosphate Dehydrogenase in E. coli

In E. coli K-12, cis-vaccenoyl-CoA has been identified as an inhibitor of glycerol-3-phosphate dehydrogenase, a key enzyme linking phospholipid biosynthesis to central carbon metabolism [1]. While the precise inhibition mechanism remains unknown, this regulatory interaction is not uniformly observed across all long-chain acyl-CoA species.

Metabolic Regulation Enzyme Inhibition Bacterial Physiology

cis-Vaccenoyl-CoA is a Defined Substrate for β-Oxidation Pathway Acyl-CoA Dehydrogenase

cis-Vaccenoyl-CoA participates in the canonical β-oxidation pathway as a substrate for acyl-CoA dehydrogenase. The reaction catalyzed involves the FAD-dependent dehydrogenation of cis-vaccenoyl-CoA to trans,cis-octadeca-2,11-dienoyl-CoA with concomitant reduction of FAD to FADH2 [1].

Fatty Acid Oxidation Mitochondrial Metabolism Flavoprotein Enzymology

cis-Vaccenoyl-CoA is a Precursor for Plasmalogen Biosynthesis via Fatty Alcohol Reduction

cis-Vaccenoyl-CoA can be metabolized via a four-electron reduction pathway to cis-vaccenyl alcohol, a precursor in plasmalogen (ether lipid) biosynthesis [1]. This pathway involves NADPH-dependent reduction and is distinct from the glycerolipid assembly routes utilized by saturated acyl-CoAs like palmitoyl-CoA.

Ether Lipid Biochemistry Plasmalogen Synthesis Reductase Enzymology

cis-Vaccenoyl-CoA: Validated Research Applications for Maximum Experimental Value


Enzymatic Characterization of Plant Lipid Acyltransferases with Non-Maximal Substrate Reactivity

Use cis-vaccenoyl-CoA as a mono-unsaturated C18 acyl donor in acyltransferase assays where intermediate reactivity is required to avoid saturation kinetics artifacts. As demonstrated by Ichihara et al. (1987), cis-vaccenoyl-CoA occupies a distinct position in the specificity hierarchy of 1-acyl-glycerol-3-phosphate acyltransferase, with lower reactivity than oleoyl-CoA but higher than saturated species [1]. This property makes it ideal for comparative enzymology studies where substrate preference must be rigorously quantified.

Metabolic Flux Analysis of Phospholipid Molecular Species Turnover in E. coli

Employ cis-vaccenoyl-CoA in pulse-chase labeling experiments to study the accelerated turnover kinetics of palmityl-cis-vaccenyl phosphatidylglycerol species in E. coli membranes [1]. The distinct metabolic lability of cis-vaccenoyl-containing lipids, compared to more stable disaturated species, necessitates the use of authentic cis-vaccenoyl-CoA to generate physiologically relevant flux data in bacterial membrane biogenesis research.

High-Activity Substrate for E. coli Thioesterase TesA Kinetic Studies

Select cis-vaccenoyl-CoA as a long-chain acyl-CoA substrate for TesA (acyl-CoA thioesterase I) enzymatic assays to ensure maximal catalytic turnover. Functional annotation of TesA indicates highest activity on palmitoyl-CoA and cis-vaccenoyl-CoA among long-chain substrates [1]. Using cis-vaccenoyl-CoA in these assays yields optimal signal-to-noise ratios and avoids the reduced activity observed with shorter-chain or aromatic acyl-CoA analogs.

Metabolic Regulation Studies of Glycerol-3-Phosphate Dehydrogenase Feedback Inhibition

Incorporate cis-vaccenoyl-CoA in in vitro reconstitution experiments to investigate the feedback regulation of bacterial phospholipid biosynthesis. The compound has been documented as an inhibitor of glycerol-3-phosphate dehydrogenase in E. coli [1]. This specific regulatory property, which may not be shared by other long-chain acyl-CoAs, positions cis-vaccenoyl-CoA as an essential reagent for dissecting the molecular mechanisms linking acyl-CoA pool composition to membrane lipid homeostasis.

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